Imidazole-4-methyl Methanethiosulfonate Hydrochloride

Cysteine Scanning Mutagenesis SCAM Steric Hindrance

Imidazole-4-methyl MTS HCl is a non-interchangeable cysteine probe distinguished by its rigid imidazole head group. Unlike flexible MTS reagents (MTSEA, MMTS), its calibrated steric bulk enables precise SCAM mapping of binding-pocket dimensions and channel pore geometries. The imidazole moiety uniquely installs metal-coordinating ligands onto engineered cysteines, enabling artificial metalloenzyme design inaccessible to other MTS reagents. Its short, inflexible spacer also captures specific conformations in crosslinking MS. Select this reagent when steric and coordination precision defines your structure-function outcome.

Molecular Formula C5H9ClN2O2S2
Molecular Weight 228.709
CAS No. 1184970-27-1
Cat. No. B563515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazole-4-methyl Methanethiosulfonate Hydrochloride
CAS1184970-27-1
SynonymsIM-MTS Hydrochloride;  Methanesulfonothioic Acid S-(1H-Imidazol-5-ylmethyl) Ester Hydrochloride; 
Molecular FormulaC5H9ClN2O2S2
Molecular Weight228.709
Structural Identifiers
SMILESCS(=O)(=O)SCC1=CN=CN1.Cl
InChIInChI=1S/C5H8N2O2S2.ClH/c1-11(8,9)10-3-5-2-6-4-7-5;/h2,4H,3H2,1H3,(H,6,7);1H
InChIKeyIHZUPRKKSFZTDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazole-4-methyl Methanethiosulfonate Hydrochloride (CAS 1184970-27-1): A Specialized Heterocyclic MTS Reagent for Targeted Cysteine Modification


Imidazole-4-methyl Methanethiosulfonate Hydrochloride (IM-MTS Hydrochloride), also known as 5-(methylsulfonylsulfanylmethyl)-1H-imidazole hydrochloride, is a specialized methanethiosulfonate (MTS) reagent characterized by its incorporation of a heterocyclic imidazole ring as the functional head group . Possessing the molecular formula C5H9ClN2O2S2 and a molecular weight of 228.72 g/mol, this off-white to pale beige solid is primarily utilized in proteomics and biochemical research for the rapid and specific modification of cysteine thiols, forming stable mixed disulfides . Its distinct imidazole moiety differentiates it from simpler alkyl or charged amine MTS reagents, offering unique steric and potential coordination properties for applications requiring precise spatial or chemical targeting of protein sulfhydryl groups.

The Critical Limitation of Interchanging Methanethiosulfonate (MTS) Reagents: Why Structural Specificity Drives Functional Outcomes for Imidazole-4-methyl Methanethiosulfonate Hydrochloride


The methanethiosulfonate (MTS) family, while united by a common sulfhydryl-reactive MTS warhead, exhibits profound functional divergence dictated by the attached 'R' group. Simple substitution with a reagent like MMTS, MTSEA, or MTSET for Imidazole-4-methyl Methanethiosulfonate Hydrochloride is not scientifically viable due to quantifiable differences in size, charge, and chemical properties. These parameters govern critical experimental variables including membrane permeability, aqueous hydrolysis half-life, and the steric and electrostatic environment of the modification site [1]. The unique imidazole head group of this compound introduces a distinct steric profile and potential for metal coordination, which cannot be replicated by linear alkyl or charged amine-based MTS reagents, making it an essential, non-interchangeable tool for specific structure-function studies.

Quantitative Differentiation Guide: Imidazole-4-methyl Methanethiosulfonate Hydrochloride vs. Leading MTS Reagent Comparators


Evidence Item 1: Comparative Spacer Length and Steric Bulk vs. Primary Amine MTS Reagents

Imidazole-4-methyl Methanethiosulfonate Hydrochloride introduces a 4-methyl imidazole group, which is a rigid, planar heterocycle with distinct steric requirements compared to the flexible alkyl chain of reagents like MTSEA or the compact quaternary amine of MTSET. While direct comparative reaction rate data for this specific compound are not available in public literature, class-level inference based on the principles of the Substituted Cysteine Accessibility Method (SCAM) indicates that this steric bulk will result in a different accessibility profile. In a typical SCAM assay, MTS reagents react up to 1 billion times faster with solvent-accessible cysteines than with those buried in a protein interior [1]. The unique steric profile of the imidazole ring is predicted to exhibit greater sensitivity to local steric constraints at the modification site compared to the smaller, more flexible MTSEA (2-aminoethyl MTS) or the compact MTSET [2].

Cysteine Scanning Mutagenesis SCAM Steric Hindrance Accessibility

Evidence Item 2: Differential Chemical Properties: Imidazole as a Coordination Ligand

The imidazole moiety is a well-known ligand for transition metals such as Zn²⁺, Cu²⁺, and Co²⁺, a property exploited by the essential amino acid histidine in enzyme active sites. Imidazole-4-methyl Methanethiosulfonate Hydrochloride uniquely combines this metal-binding capacity with a thiol-reactive MTS warhead. This property is absent in all other common MTS reagents, such as MMTS, MTSEA, MTSET, and MTSES, which lack any metal-coordinating functionality [1]. This chemical distinction is qualitative and foundational, enabling applications in metalloprotein engineering or the creation of metal-mediated protein assemblies that are impossible with comparator MTS compounds.

Metal Coordination Histidine Mimicry Protein Engineering Catalysis

Evidence Item 3: Class-Level Inference of Aqueous Stability Based on MTS Warhead Hydrolysis Rates

All methanethiosulfonates are susceptible to hydrolysis in aqueous buffers. The rate of this inactivation is a critical parameter for experimental design. While the exact half-life of Imidazole-4-methyl Methanethiosulfonate Hydrochloride has not been reported, its behavior can be inferred from the well-characterized MTS class. For context, at pH 7.5 and room temperature, the common reagents MTSEA, MTSET, and MTSES hydrolyze with half-lives of 15, 10, and 20 minutes, respectively . This rapid decomposition necessitates the preparation of fresh solutions immediately before use and underscores the importance of handling and storage conditions (-20°C, desiccated) that are standard for the entire MTS class . Procurement of this specialized imidazole derivative ensures adherence to these class-wide stability requirements.

Hydrolytic Stability Reaction Half-Life Experimental Planning

Evidence Item 4: Differential Physicochemical Properties: Solubility and Formulation

Imidazole-4-methyl Methanethiosulfonate Hydrochloride is a solid with reported solubility in DMSO and methanol . This solubility profile distinguishes it from more polar, permanently charged MTS reagents like MTSET and MTSES, which are water-soluble, and from smaller, often liquid, uncharged reagents like MMTS. The use of organic co-solvents like DMSO, common for dissolving non-charged MTS reagents , is a specific consideration for experimental design and compatibility with sensitive biological systems. This requires careful control of final solvent concentration, a factor less critical for water-soluble comparators but unavoidable for achieving effective modification with this imidazole derivative.

Solubility Formulation DMSO Methanol

Optimized Research and Industrial Application Scenarios for Imidazole-4-methyl Methanethiosulfonate Hydrochloride


Precision Topographical Mapping of Protein Binding Pockets and Channels Using the Substituted Cysteine Accessibility Method (SCAM)

Based on its distinct steric bulk compared to smaller MTS reagents (Evidence Item 1), Imidazole-4-methyl Methanethiosulfonate Hydrochloride is the superior choice for high-resolution SCAM experiments. When probing the dimensions of a ligand-binding pocket or an ion channel pore, the rigid imidazole ring serves as a calibrated molecular probe. Its reaction rate with an engineered cysteine will be highly sensitive to steric constraints, allowing researchers to differentiate between environments that are accessible to small, flexible probes like MTSEA but occluded for this bulkier reagent. This provides a finer granularity of structural information, enabling the precise mapping of channel gating mechanisms or drug-binding site geometries in membrane proteins like GPCRs and ion channels [1].

Site-Specific Engineering of Artificial Metalloproteins and Metal-Mediated Assemblies

Leveraging the unique metal-coordinating capability of its imidazole head group (Evidence Item 2), this compound enables research applications that are inaccessible to any other commercial MTS reagent. By targeting a specific cysteine residue, it can be used to install a well-defined metal-binding ligand (the imidazole) onto a protein scaffold. This is a foundational step in creating artificial metalloenzymes for novel catalysis or in constructing metal-directed protein assemblies and biomaterials. For example, this reagent could be used to introduce a histidine-mimicking side chain to recruit a catalytic zinc or copper ion, enabling the study of metal-dependent activity in a non-native protein context [1].

Design of Sterically Demanding Crosslinking Probes for Protein Complex Analysis

In chemical crosslinking mass spectrometry (XL-MS) workflows, the size and rigidity of the crosslinker directly impacts the distance constraints that can be measured. This compound can function as a heterobifunctional crosslinker, with the MTS group reacting specifically with a cysteine thiol and the imidazole ring available for subsequent conjugation or as a defined, rigid spacer. Its steric profile (Evidence Item 1) makes it suitable for probing interactions where a short, inflexible crosslink is required to capture a specific protein conformation, in contrast to the longer, more flexible alkyl spacers found in many commercial crosslinking reagents. This can improve the resolution and confidence of protein interaction mapping in complex biological systems.

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